Hydantocidin

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

structure given in first source; from Streptomyces hydroscopicus

Structure

3D Structure

Properties

CAS No. |

130607-26-0 |

|---|---|

Molecular Formula |

C7H10N2O6 |

Molecular Weight |

218.16 g/mol |

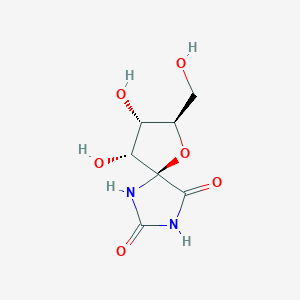

IUPAC Name |

(5S,7R,8S,9R)-8,9-dihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |

InChI |

InChI=1S/C7H10N2O6/c10-1-2-3(11)4(12)7(15-2)5(13)8-6(14)9-7/h2-4,10-12H,1H2,(H2,8,9,13,14)/t2-,3-,4-,7+/m1/s1 |

InChI Key |

RFZZKBWDDKMWNM-GTBMBKLPSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)O |

Canonical SMILES |

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)O |

Other CAS No. |

130607-26-0 |

Synonyms |

hydantocidin |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Hydantocidin from Streptomyces hygroscopicus

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Hydantocidin from Streptomyces hygroscopicus.

Abstract

This compound, a potent non-selective herbicide, was first discovered and isolated from the submerged culture of Streptomyces hygroscopicus SANK 63584.[1][2] This novel compound possesses a unique molecular structure featuring a spiro-bond between a ribose and a hydantoin (B18101) moiety, with the molecular formula C₇H₁₀N₂O₆.[1][3] Its herbicidal activity stems from its role as a proherbicide; within the plant, it is phosphorylated and subsequently inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. This guide provides a comprehensive overview of the available technical information regarding the fermentation of the producing organism, the multi-step purification process of this compound, and its physicochemical and biological properties. Detailed experimental protocols, where available in the public domain, are presented, along with a summary of its herbicidal efficacy.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including many clinically and agriculturally important compounds. Streptomyces hygroscopicus is a particularly prolific species, known for producing a variety of natural products.[4] In 1991, researchers from Sankyo Co., Ltd. in Japan reported the discovery of a new compound with potent, non-selective herbicidal activity from the culture broth of Streptomyces hygroscopicus strain SANK 63584. This compound was named this compound.

Structurally, this compound is a spiro-nucleoside analog, a novel class of natural products at the time of its discovery. Its unique structure, elucidated by mass spectrometry and NMR spectroscopy, consists of a hydantoin ring linked to a ribofuranose sugar via a spiro-carbon. This distinct architecture is responsible for its biological activity.

This compound exhibits broad-spectrum herbicidal effects against both monocotyledonous and dicotyledonous weeds, making it a compound of significant interest for the development of new agrochemicals. Its novel mode of action, the inhibition of adenylosuccinate synthetase, provides an alternative to herbicides with established resistance issues.

Fermentation of Streptomyces hygroscopicus SANK 63584

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus SANK 63584. While the specific, detailed fermentation protocol for this particular strain and product is not fully available in the reviewed literature, a general understanding of the process can be derived from protocols for other secondary metabolites produced by S. hygroscopicus.

Culture and Inoculum Development

A vegetative culture of S. hygroscopicus SANK 63584 is prepared by inoculating a suitable seed medium and incubating with agitation to generate sufficient biomass for inoculation of the production fermenter.

Production Fermentation

The production of this compound is carried out in a submerged culture system. The following table summarizes the general conditions for Streptomyces hygroscopicus fermentation, which can be considered a starting point for the optimization of this compound production.

| Parameter | General Conditions |

| Carbon Source | Glycerol, Glucose, Starch |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, L-tryptophan |

| Mineral Salts | CaCO₃, NaCl, MgSO₄·7H₂O, (NH₄)₂HPO₄, K₂HPO₄ |

| pH | 6.0 - 7.5 |

| Temperature | 25 - 30 °C |

| Aeration | Agitation (e.g., 220 rpm) and sterile air supply |

| Fermentation Time | 7 - 12 days |

Note: The specific composition of the fermentation medium and the precise operating parameters for optimal this compound production by S. hygroscopicus SANK 63584 are not detailed in the available literature.

Isolation and Purification of this compound

This compound is isolated from the culture filtrate of the fermentation broth through a multi-step chromatographic process. The purification protocol is designed to remove impurities and concentrate the active compound, leading to the crystallization of pure this compound.

Experimental Protocol

The following protocol outlines the successive treatments used for the isolation and purification of this compound.

-

Adsorption on Activated Carbon: The culture filtrate is first treated with activated carbon to adsorb this compound and other organic molecules.

-

Diaion HP-20 Column Chromatography: The material eluted from the activated carbon is then subjected to chromatography on a Diaion HP-20 resin column.

-

Dowex 50WX4 Column Chromatography: Fractions containing this compound from the Diaion HP-20 column are further purified using a Dowex 50WX4 cation exchange column.

-

Avicel Column Chromatography: The final purification step involves chromatography on an Avicel (microcrystalline cellulose) column.

-

Crystallization: The purified this compound is crystallized from acetone (B3395972) as colorless needles.

Note: Specific details regarding column dimensions, elution buffers, gradients, and flow rates for each chromatographic step are not available in the reviewed literature.

Experimental Workflow Diagram

References

- 1. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus. | Semantic Scholar [semanticscholar.org]

- 3. Deciphering the Biosynthetic Gene Cluster for Potent Freshwater Toxin | Scripps Institution of Oceanography [scripps.ucsd.edu]

- 4. The description and antibiotic production of Streptomyces hygroscopicus var. Geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Spiro-Hydantoin Nucleoside Structure of Hydantocidin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin, a natural product isolated from Streptomyces hygroscopicus, is a unique spiro-hydantoin nucleoside that exhibits potent, non-selective herbicidal activity.[1][2] Its novel structure, featuring a spiro linkage between a ribofuranose sugar moiety and a hydantoin (B18101) ring, has garnered significant interest in the fields of chemical synthesis and drug discovery.[1][3] This technical guide provides an in-depth overview of the core experimental data and methodologies employed in the original structure elucidation of this compound.

Isolation and Initial Characterization

This compound was first isolated from the submerged culture filtrate of Streptomyces hygroscopicus strain SANK 63584.[1] The initial determination of its molecular formula was a critical first step, achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Isolation and Purification

The isolation of this compound from the culture filtrate involved a multi-step chromatographic process designed to separate the compound from a complex biological matrix.

-

Adsorption Chromatography: The culture filtrate was first passed through a column of activated carbon to adsorb organic molecules, including this compound.

-

Ion-Exchange and Size-Exclusion Chromatography: Subsequent purification was achieved using a sequence of column chromatography techniques:

-

Diaion HP-20 resin

-

Dowex 50WX4 cation exchange resin

-

Avicel (microcrystalline cellulose) chromatography

-

-

Crystallization: The purified compound was crystallized from acetone (B3395972) to yield colorless needles, which were used for subsequent analyses.

Data Presentation: Physicochemical Properties

| Property | Value | Method | Reference |

| Molecular Formula | C₇H₁₀N₂O₆ | HR-FAB Mass Spectrometry & ¹³C NMR | |

| Appearance | Colorless needles | Crystallization from acetone | |

| High-Resolution MS | m/z 235.0619 [M+H]⁺ | High-Resolution FAB-MS | |

| UV λₘₐₓ (in H₂O) | 210 nm | UV-Vis Spectrophotometry | |

| Optical Rotation [α]D²⁵ | +120° (c 0.5, H₂O) | Polarimetry |

Spectroscopic Structure Elucidation

The core of the structure elucidation relied on detailed analysis of Mass Spectrometry and NMR spectroscopy data. These techniques provided evidence for the planar structure, the connectivity of atoms, and ultimately, the relative stereochemistry of the molecule.

Logical Workflow for Structure Elucidation

The process began with determining the molecular formula and identifying key functional groups, followed by piecing together the molecular fragments using 2D NMR, and finally, establishing the 3D structure through conformational analysis.

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the molecular formula as C₇H₁₀N₂O₆. Tandem mass spectrometry (MS/MS) on derivatized this compound helped confirm the presence of the hydantoin moiety by analyzing fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution double-focusing mass spectrometer was used.

-

Ionization Method: Fast Atom Bombardment (FAB) in the positive ion mode.

-

Matrix: A suitable matrix, such as glycerol, was used to dissolve the sample and facilitate ionization.

-

Derivatization: For fragmentation analysis, this compound was trimethylsilylated to increase volatility and direct fragmentation pathways. The observation of a derivative with five TMS groups confirmed the presence of five labile protons (three hydroxyls and two amides).

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY, HMBC, and NOESY, were pivotal in assembling the final structure. The spectra indicated a ribofuranose ring and a hydantoin system, uniquely connected via a spiro center at the anomeric carbon (C-1).

Data Presentation: ¹H and ¹³C NMR Data

The following data were reported for this compound in D₂O. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Atom No. | ¹³C Shift (δ) | ¹H Shift (δ) | ¹H Multiplicity | J-Coupling (Hz) |

| 1 | 91.5 | - | - | - |

| 2 | 75.4 | 4.25 | d | J₂,₃ = 5.0 |

| 3 | 73.1 | 4.35 | dd | J₃,₄ = 7.0, 5.0 |

| 4 | 86.2 | 4.18 | dd | J₄,₅ₐ = 3.0, 7.0 |

| 5a | 63.8 | 3.85 | dd | J₅ₐ,₅ᵦ = 12.0, 3.0 |

| 5b | 63.8 | 3.75 | dd | J₅ᵦ,₄ = 3.0, 12.0 |

| 2' | 175.0 | - | - | - |

| 4' | 158.9 | - | - | - |

| 5' | 55.1 | 4.10 | s | - |

Experimental Protocol: NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) was used.

-

Solvents: Deuterated water (D₂O) and deuterated dimethyl sulfoxide (B87167) ([²H₆]DMSO) were used.

-

Experiments:

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired.

-

2D COSY: To establish ¹H-¹H coupling networks within the ribose ring.

-

2D HMBC: To determine long-range ¹H-¹³C correlations, crucially linking the protons of the ribose moiety to the carbons of the hydantoin ring, confirming the spiro linkage.

-

2D NOESY: To determine the relative stereochemistry and solution conformation through the measurement of Nuclear Overhauser Effects (NOEs).

-

Stereochemistry and Conformational Analysis

The final structural details—the relative configuration of the stereocenters and the preferred conformation of the furanose ring—were determined by a quantitative analysis of NOE data.

Key NOE Correlations for Stereochemistry

The observed NOEs were consistent with a C₂-endo conformation for the ribofuranose ring. This conformation is likely stabilized by the rigidity of the spirocyclic system and an intramolecular hydrogen bond between the 3-OH group and the C-4' carbonyl of the hydantoin ring. The β-linkage of the C(1)-N(1) bond was also established through this analysis.

Confirmation of Absolute Configuration

While NMR established the relative stereochemistry, the absolute configuration was ultimately confirmed by stereocontrolled total synthesis. Multiple synthetic routes have been developed, with many starting from D-ribose, a chiral molecule of known absolute configuration. The successful synthesis of a compound identical to the natural isolate confirmed that this compound possesses the D-ribo configuration.

Conclusion

The structure elucidation of this compound was a systematic process that combined classical isolation techniques with advanced spectroscopic methods. The determination of its molecular formula by mass spectrometry, followed by the meticulous piecing together of its structure using a suite of NMR experiments, revealed its unique spiro-hydantoin nucleoside architecture. The relative stereochemistry and solution conformation were elucidated through NOE analysis, and the absolute configuration was definitively confirmed by total synthesis. This foundational work has paved the way for the synthesis of numerous analogues and further investigation into its mechanism of action as a potent herbicide.

References

- 1. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 3. Structural elucidation and solution conformation of the novel herbicide this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Enigmatic Pathway: Unraveling the Biosynthesis of Hydantocidin in Streptomyces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Hydantocidin, a potent herbicidal agent produced by Streptomyces hygroscopicus, is a unique spiro-nucleoside antibiotic. Its complex structure, featuring a spiro-bond between a ribose moiety and a hydantoin (B18101) ring, has intrigued chemists and biochemists for decades. Despite extensive research into its chemical synthesis and mode of action, the complete enzymatic pathway for its biosynthesis in Streptomyces remains largely unelucidated in publicly accessible scientific literature. This guide provides a comprehensive overview of the current knowledge, detailing the discovery and biological activity of this compound. Crucially, where experimental data on the specific biosynthetic pathway is unavailable, this document outlines the established, generic experimental protocols and logical workflows that would be employed to identify and characterize such a pathway in Streptomyces. This includes methodologies for gene cluster identification, gene knockout, and heterologous expression. Furthermore, a plausible, hypothetical biosynthetic pathway is presented to serve as a conceptual framework for future research endeavors.

Introduction: The Discovery and Significance of this compound

This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584.[1] It is a potent, non-selective herbicide with a molecular formula of C₇H₁₀N₂O₆.[1] Structural elucidation revealed its novel spiro-structure, connecting a D-ribofuranose ring at the anomeric carbon to a hydantoin heterocyclic ring.[2] This unique configuration is responsible for its biological activity. This compound itself is believed to be a pro-herbicide; in vivo, it is phosphorylated to become a potent inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[3] This mode of action gives it broad-spectrum herbicidal activity against both annual and perennial weeds.[1]

The this compound Biosynthetic Gene Cluster: A Knowledge Gap

As of late 2025, the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces hygroscopicus has not been described in peer-reviewed publications. In Streptomyces species, genes for the biosynthesis of secondary metabolites are typically clustered together on the chromosome. Identifying and characterizing this "hdn" cluster is the critical first step to understanding the enzymatic cascade that builds the molecule.

While the specific gene cluster is unknown, genome mining of various Streptomyces hygroscopicus strains has revealed a rich landscape of BGCs encoding for other complex molecules, such as rapamycin (B549165) and nigericin. The absence of a published this compound pathway suggests it may be a target for future discovery, potentially unlocking novel enzymes for biocatalysis.

A Plausible (Hypothetical) Biosynthetic Pathway

In the absence of direct experimental evidence, a plausible biosynthetic pathway can be hypothesized based on the structure of this compound and known biochemical transformations. The pathway must account for two key events: the formation of the hydantoin ring and its spiro-cyclization onto a ribose sugar precursor.

A likely precursor for the ribose moiety is a phosphorylated sugar from the pentose (B10789219) phosphate (B84403) pathway, such as D-ribose 5-phosphate or its derivative, phosphoribosyl pyrophosphate (PRPP). The hydantoin ring is likely formed from a simple amino acid and carbamoyl (B1232498) phosphate.

The key enzymatic steps could involve:

-

Hydantoin Ring Formation: An unknown enzyme, potentially a hydantoin synthase (HdnA), could catalyze the cyclization of an N-carbamoylated amino acid (e.g., N-carbamoyl-glycine) derived from glycine (B1666218) and carbamoyl phosphate.

-

Sugar Activation: A kinase or pyrophosphokinase would activate the ribose precursor.

-

Spiro-Cyclization: This is the most speculative and novel step. A specialized cyclase or synthetase (HdnS) would be required to catalyze the formation of the C-C spiro bond between the activated ribose and the hydantoin ring. This is an unusual transformation that likely involves a unique enzymatic mechanism.

-

Tailoring Steps: Additional enzymes, such as oxidoreductases or transferases, may be involved in modifying the molecule.

Below is a conceptual diagram illustrating this hypothetical pathway.

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To move from a hypothetical pathway to an experimentally verified one, a series of established molecular microbiology and biochemical protocols would be required. The following sections detail the standard methodologies used in the field for Streptomyces.

Identification of the Biosynthetic Gene Cluster

The primary objective is to locate the hdn gene cluster within the S. hygroscopicus genome.

Logical Workflow:

Caption: Workflow for identifying the this compound BGC.

Detailed Protocol: Genomic DNA Isolation from Streptomyces

-

Culture Growth: Inoculate Tryptic Soy Broth (TSB) with S. hygroscopicus spores or mycelia. Incubate at 28-30°C with shaking for 2-5 days until a dense mycelial culture is obtained.

-

Mycelia Harvest: Pellet the mycelia by centrifugation (e.g., 2000 x g for 10 minutes).

-

Cell Lysis: Resuspend the pellet in a lysis buffer containing lysozyme (B549824) to degrade the peptidoglycan cell wall. Incubate at 37°C. Add Proteinase K and SDS to lyse the cells and denature proteins.

-

DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

-

DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol (B130326) or ethanol.

-

Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE buffer). The quality and integrity of the DNA are then checked via gel electrophoresis and spectrophotometry.

Functional Characterization via Gene Knockout

Once a candidate BGC is identified, targeted gene knockouts are performed to confirm its role in this compound production. The logical next step is to delete a key putative gene, such as the hydantoin synthase or the spiro-cyclase.

Logical Workflow:

Caption: Workflow for gene knockout and functional validation.

Detailed Protocol: Intergeneric Conjugation for Gene Replacement This protocol facilitates the transfer of a non-replicating plasmid (delivery vector) containing the knockout cassette from a donor E. coli strain to Streptomyces.

-

Donor Strain Preparation: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the delivery vector to mid-log phase in LB medium with appropriate antibiotics.

-

Recipient Strain Preparation: Grow S. hygroscopicus in TSB to the appropriate growth phase. Harvest and wash the mycelia.

-

Mating: Mix the donor E. coli and recipient Streptomyces cells on a suitable agar (B569324) medium (e.g., SFM agar) and incubate to allow conjugation to occur.

-

Selection: Overlay the mating plate with antibiotics that select for Streptomyces exconjugants (e.g., nalidixic acid to kill E. coli) and the antibiotic corresponding to the resistance marker in the knockout cassette.

-

Screening: Isolate colonies that grow on the selection plates. These putative mutants are then screened by PCR to confirm the correct gene replacement event has occurred.

-

Phenotypic Analysis: The confirmed mutant is then cultured under production conditions, and the fermentation broth is analyzed by HPLC and LC-MS to confirm the abolition of this compound production.

In Vitro Biochemical Characterization

To understand the function of individual enzymes, genes from the cluster are cloned and expressed in a heterologous host (typically E. coli), and the resulting proteins are purified and assayed.

Detailed Protocol: Heterologous Expression and Protein Purification

-

Cloning: Amplify the gene of interest (e.g., the putative hdnA) from S. hygroscopicus genomic DNA via PCR. Clone the gene into an expression vector (e.g., pET series) that adds a purification tag (like a His-tag).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

-

Lysis and Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the tagged protein from the cell-free extract using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: Design an assay to test the protein's function. For a putative hydantoin synthase, this would involve incubating the purified enzyme with hypothesized substrates (e.g., N-carbamoyl-glycine, ATP) and analyzing the reaction mixture by HPLC or LC-MS for the formation of the expected product.

Quantitative Data (Hypothetical)

While no quantitative data for the this compound pathway has been published, this section serves as a template for how such data would be presented once obtained from the experimental protocols described above.

Table 1: Putative Enzyme Kinetics for HdnA (Hydantoin Synthase)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| N-Carbamoyl-Glycine | Data Unavailable | Data Unavailable | Data Unavailable |

| ATP | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: this compound Production Titers in S. hygroscopicus

| Strain / Condition | Titer (mg/L) | Notes |

|---|---|---|

| Wild-Type (TSB Medium) | Data Unavailable | Baseline production level |

| ΔhdnA Mutant | Data Unavailable | Expected to be zero or near-zero |

| Overexpression Strain | Data Unavailable | For yield improvement studies |

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces hygroscopicus represents a significant unanswered question in natural product biochemistry. The unique spiro-hydantoin core suggests the existence of novel enzymatic machinery awaiting discovery. The elucidation of this pathway holds immense value, not only for securing a sustainable biotechnological production route for this potent herbicide but also for discovering new biocatalytic tools for synthetic biology. The workflows and protocols outlined in this guide provide a clear roadmap for researchers to finally illuminate this enigmatic pathway, moving from genomic prediction to biochemical verification. Future work will undoubtedly focus on identifying the hdn gene cluster, functionally characterizing its enzymes, and ultimately reconstituting the entire pathway in vitro.

References

- 1. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural elucidation and solution conformation of the novel herbicide this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Herbicidal Spectrum of Natural Hydantocidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantocidin, a natural product isolated from Streptomyces hygroscopicus, is a potent, non-selective herbicide with a unique mode of action.[1] This technical guide provides a comprehensive overview of the herbicidal spectrum of natural this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This compound acts as a proherbicide, being converted in planta to its active form, this compound 5'-phosphate. This active metabolite is a powerful inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway, leading to the cessation of AMP synthesis and subsequent plant death.[2] This document summarizes the available quantitative data on its herbicidal efficacy, outlines detailed methodologies for phytotoxicity and enzyme inhibition assays, and provides a visual representation of its biochemical pathway.

Herbicidal Spectrum of Natural this compound

The following table summarizes the qualitative herbicidal activity of natural this compound as described in the foundational study by Nakajima et al. (1991).

| Plant Type | Growth Stage | Application | Activity | Reference |

| Monocotyledonous Weeds | - | Post-emergence | Potent Herbicidal Activity | [1] |

| Dicotyledonous Weeds | - | Post-emergence | Potent Herbicidal Activity | [1] |

| Annual Weeds | - | Post-emergence | Potent Herbicidal Activity | |

| Perennial Weeds | - | Post-emergence | Potent Herbicidal Activity |

Mode of Action and Signaling Pathway

This compound is a proherbicide, meaning it is converted into its active form within the target plant. The key steps in its mode of action are:

-

Uptake and Phosphorylation: this compound is absorbed by the plant and is subsequently phosphorylated at the 5' position by an endogenous plant kinase to form this compound 5'-phosphate.

-

Enzyme Inhibition: this compound 5'-phosphate acts as a potent inhibitor of adenylosuccinate synthetase (AdSS).

-

Metabolic Disruption: AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a crucial step in the de novo biosynthesis of adenosine (B11128) monophosphate (AMP). The inhibition of AdSS leads to a depletion of the cellular AMP pool.

-

Cessation of Growth and Plant Death: The lack of AMP, a fundamental component of nucleic acids (RNA and DNA) and energy-carrying molecules (ATP), disrupts numerous cellular processes, leading to the cessation of growth and ultimately, plant death.

The following diagram illustrates the signaling pathway of this compound's mode of action:

Caption: Mode of action of this compound in a plant cell.

Experimental Protocols

Whole-Plant Phytotoxicity Assay (Post-emergence)

This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of natural this compound.

1. Plant Material and Growth Conditions:

- Select a range of monocotyledonous and dicotyledonous weed species for testing.

- Sow seeds in pots containing a standardized potting mix.

- Grow plants in a greenhouse or controlled environment chamber with defined temperature, humidity, and photoperiod (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).

- Water plants as needed to maintain optimal growth.

2. Herbicide Application:

- Grow plants to a specific growth stage (e.g., 2-3 leaf stage).

- Prepare a stock solution of this compound in a suitable solvent (e.g., water with a surfactant).

- Prepare a series of dilutions to test a range of concentrations.

- Apply the herbicide solutions to the foliage of the test plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

- Include a control group sprayed only with the solvent and surfactant.

3. Data Collection and Analysis:

- Observe the plants daily for visual signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

- At a predetermined time point after treatment (e.g., 14 or 21 days), harvest the above-ground biomass of each plant.

- Determine the fresh weight and/or dry weight of the harvested biomass.

- Calculate the percent growth inhibition for each concentration relative to the untreated control.

- Determine the GR₅₀ value (the concentration of herbicide that causes a 50% reduction in plant growth) using a suitable statistical software package to fit a dose-response curve.

The following diagram illustrates the experimental workflow for a whole-plant phytotoxicity assay:

Caption: Workflow for a whole-plant phytotoxicity assay.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound 5'-phosphate on AdSS.

1. Enzyme Extraction and Purification:

- Extract AdSS from a plant source (e.g., maize seedlings) or use a commercially available purified enzyme.

- Homogenize the plant tissue in an extraction buffer and purify the enzyme using standard protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, chromatography).

2. Synthesis of this compound 5'-phosphate:

- Synthesize this compound 5'-phosphate from this compound using a suitable chemical or enzymatic phosphorylation method.

3. Enzyme Assay:

- The activity of AdSS can be measured spectrophotometrically by monitoring the formation of adenylosuccinate from IMP and aspartate in the presence of GTP.

- The assay mixture should contain a buffer (e.g., HEPES), MgCl₂, GTP, aspartate, IMP, and the enzyme.

- To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of this compound 5'-phosphate before initiating the reaction by adding the substrates.

- Measure the initial reaction rates at different inhibitor concentrations.

4. Data Analysis:

- Calculate the percent inhibition of AdSS activity for each concentration of this compound 5'-phosphate.

- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

- Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion

Natural this compound is a promising herbicidal compound with a broad spectrum of activity and a well-defined mode of action. Its unique target site, adenylosuccinate synthetase, makes it a valuable lead for the development of new herbicides, particularly in the context of increasing weed resistance to existing chemistries. Further research to obtain detailed quantitative data on its herbicidal spectrum against a wider range of economically important weeds is warranted to fully assess its potential for agricultural applications. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and to further investigate the biochemical and physiological effects of this potent natural herbicide.

References

The Differential Biological Activity of Hydantocidin on Monocot vs. Dicot Plants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantocidin, a naturally occurring spiro-hydantoin nucleoside produced by Streptomyces hygroscopicus, exhibits potent, non-selective herbicidal activity across a broad spectrum of both monocotyledonous and dicotyledonous plants.[1][2] Its unique mode of action, targeting a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, has garnered significant interest in the agrochemical and drug development sectors. This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its impact on monocot and dicot plants. The document outlines its mechanism of action, presents available data on its herbicidal effects, details relevant experimental protocols, and visualizes the key biochemical pathways involved.

Introduction

The relentless pursuit of novel herbicidal compounds with unique modes of action is a critical endeavor in modern agriculture, driven by the increasing prevalence of herbicide-resistant weeds. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for the discovery of new herbicidal leads. This compound, first isolated in 1991, stands out due to its potent, broad-spectrum phytotoxicity.[1] This document serves as a comprehensive technical resource on the biological activity of this compound, consolidating current knowledge to aid researchers and professionals in the field.

Mechanism of Action: Inhibition of Adenylosuccinate Synthetase

This compound functions as a proherbicide , meaning it is converted into its active form within the target plant. The key steps in its mechanism of action are as follows:

-

Uptake and Conversion: this compound is absorbed by the plant, where it is subsequently phosphorylated to its active form, 5'-phosphothis compound .[3]

-

Target Enzyme Inhibition: 5'-phosphothis compound is a potent inhibitor of adenylosuccinate synthetase (AdSS) , a critical enzyme in the de novo purine biosynthesis pathway.[3]

-

Metabolic Disruption: AdSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By inhibiting this step, this compound effectively blocks the synthesis of AMP, a fundamental building block for DNA, RNA, and ATP.

-

Physiological Consequences: The depletion of the AMP pool leads to a cascade of detrimental effects, including the cessation of cell division, inhibition of growth, and ultimately, plant death.

The lack of selectivity between monocots and dicots suggests that the target enzyme, adenylosuccinate synthetase, is highly conserved across both plant groups, and that the uptake and metabolic activation of this compound occur efficiently in a wide range of plant species.

Signaling Pathway of this compound's Action

References

Hydantocidin: A Natural Product Lead for Next-Generation Herbicides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hydantocidin, a unique spiro-hydantoin nucleoside natural product isolated from Streptomyces hygroscopicus, represents a compelling starting point for the development of novel herbicides.[1][2] Its potent, broad-spectrum herbicidal activity, coupled with a distinct mode of action, positions it as a valuable lead compound in the ongoing search for new weed management solutions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, herbicidal activity, and key experimental protocols relevant to its study and development.

Mechanism of Action: Inhibition of Purine (B94841) Biosynthesis

This compound itself is a proherbicide, meaning it is converted into its active form within the target plant.[3] Upon uptake by the plant, this compound is phosphorylated at the 5'-position to form 5'-phosphothis compound. This active metabolite is a potent and specific inhibitor of adenylosuccinate synthetase (ADSS), a crucial enzyme in the de novo purine biosynthesis pathway.[3][4]

ADSS catalyzes the conversion of inosine (B1671953) monophosphate (IMP) and aspartate to adenylosuccinate, a precursor to adenosine (B11128) monophosphate (AMP). By inhibiting this step, 5'-phosphothis compound effectively blocks the synthesis of AMP, leading to a depletion of adenine (B156593) nucleotides. This disruption of purine metabolism has catastrophic consequences for the plant, ultimately resulting in cell death. The inhibition of ADSS by 5'-phosphothis compound is competitive with respect to IMP, with an apparent Ki of 22 nM.

Herbicidal Activity

This compound exhibits potent, non-selective herbicidal activity against a broad range of both monocotyledonous and dicotyledonous weeds. While specific IC50 and EC50 values are not widely reported in publicly available literature, qualitative descriptions consistently highlight its high efficacy. Structure-activity relationship (SAR) studies on this compound analogues have provided insights into the chemical features essential for its herbicidal action.

| Compound/Analogue | Target Weeds | Activity Level | Reference |

| (+)-Hydantocidin | Annual and perennial weeds (monocots and dicots) | High | |

| α-ureidoamide derivative | Foliar application at 1000 ppm showed activity | Moderate | |

| Other opened hydantoin-ring derivatives | Inactive at 1000 ppm | Inactive |

Experimental Protocols

Whole-Plant Herbicidal Efficacy Assay (Pot Study)

This protocol outlines a standard method for evaluating the herbicidal efficacy of this compound and its analogues in a controlled greenhouse environment.

Materials:

-

Test compounds (this compound, analogues)

-

Solvent (e.g., acetone (B3395972), DMSO)

-

Surfactant (e.g., Tween 20)

-

Pots (e.g., 10 cm diameter) filled with standard potting mix

-

Seeds of target weed species (e.g., Amaranthus retroflexus [pigweed], Echinochloa crus-galli [barnyard grass])

-

Controlled environment greenhouse or growth chamber

-

Spray chamber calibrated to deliver a specific volume

Procedure:

-

Seed Planting: Sow seeds of each target weed species into separate pots at a depth of 0.5-1.0 cm. Grow the plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Treatment Preparation: Prepare stock solutions of the test compounds in a suitable solvent. For application, dilute the stock solutions to the desired concentrations in water containing a surfactant (e.g., 0.1% v/v Tween 20).

-

Herbicide Application: When the seedlings reach the 2-3 leaf stage, apply the herbicide solutions using a calibrated spray chamber. Ensure even coverage of the foliage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known mode of action).

-

Evaluation: Return the pots to the greenhouse and observe the plants for signs of phytotoxicity over a period of 14-21 days. Evaluate herbicidal efficacy based on a visual rating scale (e.g., 0% = no effect, 100% = complete kill) and by measuring the fresh or dry weight of the above-ground biomass.

-

Data Analysis: Calculate the Growth Reduction (GR50) or Effective Dose (ED50) values from dose-response curves.

In Vitro Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of ADSS.

Materials:

-

Purified or partially purified plant ADSS enzyme

-

Test compounds (e.g., 5'-phosphothis compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrates: Inosine monophosphate (IMP), L-aspartate, GTP

-

Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the assay buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.

-

Enzyme and Substrate Addition: Initiate the reaction by adding the ADSS enzyme and the substrates (IMP, L-aspartate, and GTP).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH is coupled to the production of GDP by ADSS, resulting in a decrease in absorbance.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fermentation, Extraction, and Purification of this compound from Streptomyces hygroscopicus

This protocol describes the general procedure for obtaining this compound from a submerged culture of S. hygroscopicus.

Materials:

-

Streptomyces hygroscopicus strain

-

Seed culture medium (e.g., yeast extract-malt extract broth)

-

Production medium (e.g., soybean meal, glucose, mineral salts)

-

Shake flasks or fermenter

-

Activated carbon

-

Ion-exchange resins (e.g., Dowex 50WX4)

-

Chromatography columns and media (e.g., Diaion HP-20, Avicel)

-

Solvents for extraction and chromatography (e.g., methanol, acetone, water)

Procedure:

-

Inoculum Preparation: Inoculate a seed flask containing the seed medium with spores or a vegetative culture of S. hygroscopicus. Incubate at 28°C on a rotary shaker until good growth is achieved.

-

Production Fermentation: Inoculate the production medium in a larger flask or a fermenter with the seed culture. Ferment for 5-7 days at 28°C with agitation and aeration.

-

Extraction: After fermentation, harvest the culture broth and remove the mycelia by centrifugation or filtration. Treat the supernatant with activated carbon to adsorb this compound.

-

Purification:

-

Elute this compound from the activated carbon using an appropriate solvent (e.g., aqueous methanol).

-

Pass the crude extract through a series of chromatography columns for purification. This may include a Diaion HP-20 column, followed by a Dowex 50WX4 cation exchange column, and finally an Avicel column.

-

Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).

-

-

Crystallization: Pool the pure fractions and concentrate them under reduced pressure. Crystallize this compound from a suitable solvent such as acetone to obtain the final product.

Herbicide Discovery and Development Workflow

The development of a natural product lead like this compound into a commercial herbicide follows a structured workflow.

Conclusion

This compound stands out as a promising natural product lead for herbicide development due to its potent and broad-spectrum activity, combined with a well-defined and relatively unexploited mode of action. Further research focusing on the synthesis of analogues with improved selectivity and optimized physicochemical properties could lead to the development of a new generation of effective and environmentally compatible herbicides. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and developers to advance the study of this compound and its derivatives.

References

- 1. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a new compound with herbicidal activity from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenylosuccinate synthetase: site of action of this compound, a microbial phytotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Exploring the Chemical Diversity of Hydantocidin-Producing Actinomycetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantocidin is a potent, non-selective herbicide originally discovered and isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus SANK 63584.[1] Its unique chemical structure, featuring a spiro-bond between a ribose moiety and a hydantoin (B18101) ring, sets it apart from other nucleoside antibiotics and is the basis for its significant biological activity.[1] The herbicidal action of this compound is attributed to its in vivo conversion to a phosphorylated derivative that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway in plants. This guide provides a comprehensive overview of the chemical diversity, production, and analysis of this compound and its analogs from actinomycetes, with a focus on experimental protocols and data-driven insights. While the producing organism, Streptomyces hygroscopicus, is a well-known source of diverse bioactive compounds, the natural chemical diversity of this compound itself appears to be limited based on current literature.[2][3][4] The exploration of synthetic analogs, however, has opened avenues for developing novel herbicides with potentially improved selectivity and efficacy.

Chemical Diversity: Natural and Synthetic Analogs

To date, there is a notable lack of published reports on naturally occurring analogs of this compound produced by Streptomyces hygroscopicus or other actinomycete strains. The known chemical diversity surrounding the this compound scaffold is primarily a result of synthetic chemistry efforts. These synthetic analogs have been crucial in elucidating the structure-activity relationships of this class of compounds.

While natural analogs remain elusive, the broader family of actinomycetes is a rich source of diverse chemical scaffolds, including other herbicidal compounds. The exploration of different Streptomyces species and the application of modern analytical techniques could yet uncover novel this compound derivatives.

Production of this compound from Streptomyces hygroscopicus

Quantitative Data on Herbicidal Compound Production by Streptomyces sp.

The following table summarizes the production yield of the herbicidal compound 334-W4 from Streptomyces sp. KRA16-334, illustrating the potential for yield improvement through strain development and process optimization. This data serves as a representative example for what could be achieved for this compound production.

| Strain | Production Condition | Yield (mg/L) | Reference |

| Streptomyces sp. KRA16-334 (Wild Type) | Initial Culture | 92.8 ± 5.48 | |

| Streptomyces sp. Mutant 0723-8 | Optimized Culture (27°C, 250 rpm, pH 8.5) | 264.7 ± 12.82 |

Experimental Protocols

Isolation and Cultivation of Streptomyces hygroscopicus

This protocol is a generalized procedure for the isolation and cultivation of Streptomyces species, which can be adapted for S. hygroscopicus for this compound production.

Workflow for Isolation and Cultivation

Caption: Workflow for the isolation and cultivation of Streptomyces.

Protocol Details:

-

Isolation:

-

Collect soil samples from diverse environments.

-

Air-dry the soil samples at room temperature for 5-7 days.

-

Pre-treat the dried soil by heat-shocking at 100°C for 1 hour to select for spore-forming actinomycetes.

-

Prepare serial dilutions of the pre-treated soil in sterile water.

-

Plate the dilutions onto a selective medium such as Actinomycete Isolation Agar (AIA) supplemented with antifungal agents like nystatin (B1677061) and cycloheximide.

-

Incubate the plates at 28-30°C for 7-14 days.

-

Select colonies with the characteristic chalky, filamentous appearance of Streptomyces.

-

-

Cultivation for this compound Production:

-

Seed Culture: Inoculate a loopful of a pure S. hygroscopicus culture into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with the seed culture (5-10% v/v).

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days. Monitor cell growth and pH throughout the fermentation.

-

Extraction and Purification of this compound

The following protocol is based on the original method described for the isolation of this compound.

Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Protocol Details:

-

Harvesting: After fermentation, centrifuge the culture broth to separate the supernatant from the mycelial cake.

-

Adsorption: Adjust the pH of the supernatant to 7.0 and add activated carbon. Stir for 1 hour to allow adsorption of this compound.

-

Elution: Collect the activated carbon by filtration and elute the adsorbed compounds with aqueous acetone.

-

Chromatography:

-

Concentrate the eluate under reduced pressure and apply it to a Diaion HP-20 resin column. Elute with a stepwise gradient of water and methanol.

-

Pool the active fractions and apply them to a Dowex 50WX4 (H+ form) cation exchange column. Elute with water.

-

Further purify the active fractions on an Avicel (microcrystalline cellulose) column using a suitable solvent system.

-

-

Crystallization: Concentrate the purified fractions and crystallize this compound from acetone to obtain colorless needles.

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis and quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of this compound.

| Experiment | Purpose |

| ¹H NMR | Determines the proton environment and coupling constants. |

| ¹³C NMR | Identifies the number and types of carbon atoms. |

| COSY | Establishes proton-proton correlations. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Determines long-range proton-carbon correlations, crucial for establishing the spiro-linkage. |

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the elemental composition of this compound.

| Technique | Purpose |

| HR-FAB-MS or HR-ESI-MS | Provides the accurate mass and molecular formula of this compound (C₇H₁₀N₂O₆). |

| Tandem MS (MS/MS) | Can be used to study the fragmentation patterns to further confirm the structure. |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a nucleoside analog, a putative pathway can be proposed. The biosynthesis likely involves the convergence of pathways for the formation of the hydantoin ring and the modification of a ribose precursor. The identification of the specific biosynthetic gene cluster in S. hygroscopicus is a key area for future research.

Proposed Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound remains a fascinating natural product with significant herbicidal activity. While its natural chemical diversity appears limited, the potential for discovering new analogs through further exploration of actinomycetes and the use of modern genomic and analytical tools is substantial. The optimization of this compound production through metabolic engineering of Streptomyces hygroscopicus presents a promising avenue for its potential commercialization. Detailed elucidation of its biosynthetic pathway will not only provide fundamental scientific insights but also enable the bio-engineering of novel this compound derivatives with improved properties. This guide provides a foundational framework for researchers to delve into the chemistry, biology, and biotechnology of this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Hydantocidin and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of (+)-Hydantocidin, a naturally occurring spiro-hydantoin with significant herbicidal activity, and its enantiomers. The methodologies outlined are based on seminal works in the field, offering reproducible and scalable approaches for the synthesis of this important molecule and its analogues.

Introduction

(+)-Hydantocidin, first isolated from Streptomyces hygroscopicus, is a unique spironucleoside that exhibits potent, broad-spectrum herbicidal activity with low toxicity to microorganisms, fish, and mammals. Its novel structure, featuring a hydantoin (B18101) ring spiro-fused to the anomeric carbon of a ribofuranose moiety, has attracted considerable interest from the synthetic chemistry community. The development of efficient total syntheses is crucial for structure-activity relationship studies, the development of new herbicidal agents, and as a platform for novel drug discovery programs. This document details a prominent and effective synthetic route, providing step-by-step protocols for its execution.

Key Synthetic Strategy: The Shiozaki Approach

One of the most efficient and high-yielding total syntheses of (+)-Hydantocidin was reported by Shiozaki and is detailed below. The strategy commences with the commercially available 2,3-O-isopropylidene-D-ribono-1,4-lactone and proceeds through key intermediates to afford the target molecule. This approach also allows for the synthesis of the 5-epi-hydantocidin enantiomer.

Experimental Workflow

The overall synthetic workflow from 2,3-O-isopropylidene-D-ribono-1,4-lactone to (+)-Hydantocidin is depicted below.

Caption: Synthetic workflow for the total synthesis of (+)-Hydantocidin.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the Shiozaki synthesis of (+)-Hydantocidin and its 5-epi-enantiomer.

| Step No. | Transformation | Product | Yield (%) | Reference |

| 1 | Protection of 2,3-O-isopropylidene-D-ribono-1,4-lactone | Protected Ribofuranose Intermediate | ~95% | [1] |

| 2 | Conversion to Isothiocyanate | Isothiocyanate Intermediate | ~85% | [1] |

| 3 | Spirocyclization to Thiohydantoin | Spiro-thiohydantoin Intermediate | ~70% | [1] |

| 4 | Desulfurization to Hydantoin | Spiro-hydantoin Intermediate | ~90% | [1] |

| 5 | Deprotection to (+)-Hydantocidin | (+)-Hydantocidin | ~98% | [1] |

| Overall Yield of (+)-Hydantocidin | 35.2% | **** | ||

| 6 | Epimerization and Deprotection | 5-epi-Hydantocidin | - | |

| Overall Yield of 5-epi-Hydantocidin | 9.6% | **** |

Detailed Experimental Protocols

The following protocols are adapted from the work of Shiozaki (2002).

Protocol 1: Synthesis of the Protected Ribofuranose Intermediate

Objective: To protect the primary alcohol of 2,3-O-isopropylidene-D-ribono-1,4-lactone.

Materials:

-

2,3-O-isopropylidene-D-ribono-1,4-lactone

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2,3-O-isopropylidene-D-ribono-1,4-lactone (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMSCl (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the protected ribofuranose intermediate as a colorless oil.

Protocol 2: Formation of the Isothiocyanate Intermediate

Objective: To convert the protected lactone into a key isothiocyanate intermediate. This is a multi-step process involving reduction and subsequent reaction with thiophosgene (B130339).

Materials:

-

Protected Ribofuranose Intermediate from Protocol 1

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Toluene (B28343)

-

Hydroxylamine (B1172632) hydrochloride

-

Thiophosgene

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Reduction to Lactol: Dissolve the protected ribofuranose intermediate (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.1 eq, as a solution in toluene) dropwise. Stir for 2-3 hours at -78 °C.

-

Quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude lactol.

-

Formation of Oxime and Conversion to Isothiocyanate: Dissolve the crude lactol in pyridine and add hydroxylamine hydrochloride (1.5 eq). Stir at room temperature for 4-6 hours.

-

Cool the mixture to 0 °C and add a solution of thiophosgene (1.2 eq) in DCM dropwise. Stir for an additional 2 hours at 0 °C.

-

Dilute the reaction with water and extract with DCM. Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/EtOAc gradient) to yield the isothiocyanate intermediate.

Protocol 3: Spirocyclization to the Thiohydantoin

Objective: To construct the spiro-thiohydantoin ring system.

Materials:

-

Isothiocyanate Intermediate from Protocol 2

-

Ammonia (B1221849) (as a solution in methanol, e.g., 7N)

-

Anhydrous Methanol

Procedure:

-

Dissolve the isothiocyanate intermediate (1.0 eq) in anhydrous methanol.

-

Add a solution of ammonia in methanol (excess, ~10 eq) and stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (DCM/methanol gradient) to obtain the spiro-thiohydantoin intermediate.

Protocol 4: Desulfurization to the Spiro-hydantoin

Objective: To convert the thiohydantoin to the corresponding hydantoin.

Materials:

-

Spiro-thiohydantoin Intermediate from Protocol 3

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the spiro-thiohydantoin intermediate (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract with DCM, and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (DCM/methanol gradient) to afford the protected spiro-hydantoin.

Protocol 5: Deprotection to afford (+)-Hydantocidin

Objective: To remove the protecting groups to yield the final product.

Materials:

-

Protected Spiro-hydantoin from Protocol 4

-

Trifluoroacetic acid (TFA)

-

Water

Procedure:

-

Dissolve the protected spiro-hydantoin (1.0 eq) in a mixture of TFA and water (e.g., 9:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Purify the crude product by recrystallization or by chromatography on a suitable resin to yield (+)-Hydantocidin as a white solid.

Synthesis of 5-epi-Hydantocidin

The 5-epimer of this compound can be synthesized from the same protected spiro-hydantoin intermediate (from Protocol 4) through an epimerization step prior to deprotection. This is typically achieved by treating the protected spiro-hydantoin with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce epimerization at the C-5 position, followed by deprotection as described in Protocol 5.

Safety Precautions

-

All experiments should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Reagents such as DIBAL-H, thiophosgene, and m-CPBA are hazardous and should be handled with extreme care according to their safety data sheets.

-

Reactions under inert atmosphere require proper handling of gas lines and sealed reaction vessels.

By following these detailed protocols, researchers can successfully synthesize (+)-Hydantocidin and its enantiomers for further biological evaluation and development.

References

Application Notes and Protocols for the Production of Hydantocidin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces hygroscopicus SANK 63584 to produce Hydantocidin, followed by its extraction and purification from the fermentation broth.

Introduction

This compound is a natural product isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] It exhibits potent herbicidal activity and functions as a proherbicide. In plants, it is converted to a phosphorylated derivative that inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway. This document outlines the procedures for the production and isolation of this compound for research and development purposes.

Fermentation Protocol

This protocol describes the submerged culture of Streptomyces hygroscopicus SANK 63584 for the production of this compound.

2.1. Culture Media and Conditions

While the exact medium composition for optimal this compound production by Streptomyces hygroscopicus SANK 63584 is not publicly detailed, a general approach for Streptomyces species can be adapted. Optimization of the following basal medium is recommended.

Table 1: Proposed Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| Glucose | 20.0 | Carbon Source |

| Soy Peptone | 10.0 | Nitrogen Source |

| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |

| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffering |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| NaCl | 0.5 | Osmotic Balance |

| CaCO₃ | 2.0 | pH Buffering |

| Trace Element Solution | 1.0 mL | Provides essential micronutrients |

Trace Element Solution (per 100 mL): FeSO₄·7H₂O (0.1 g), MnCl₂·4H₂O (0.1 g), ZnSO₄·7H₂O (0.1 g) dissolved in distilled water.

2.2. Fermentation Parameters

Successful fermentation depends on the stringent control of various physical and chemical parameters.

Table 2: Fermentation Process Parameters

| Parameter | Recommended Value |

| Inoculum | 5% (v/v) of a 48-hour seed culture |

| Fermentation Volume | 50 mL in a 250 mL baffled flask |

| Temperature | 28 °C |

| pH | Maintained at 7.0 |

| Agitation | 200 rpm |

| Aeration | Not explicitly controlled in shake flasks |

| Fermentation Time | 7-10 days |

2.3. Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus SANK 63584 from a stock culture to a 250 mL flask containing 50 mL of seed medium (same composition as the production medium). Incubate at 28 °C and 200 rpm for 48 hours.

-

Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production flasks at 28 °C with constant agitation at 200 rpm for 7 to 10 days.

-

Monitoring: Monitor the fermentation broth periodically for pH, glucose consumption, and this compound production (using a suitable analytical method like HPLC).

-

Harvesting: After the fermentation is complete (indicated by the depletion of the primary carbon source and stabilization of product titer), harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the culture filtrate. The supernatant contains the crude this compound.

Extraction and Purification Protocol

The extraction and purification of this compound from the culture filtrate involves a multi-step chromatographic process.[1][2]

3.1. Overview of Purification Steps

The purification strategy employs a series of chromatographic techniques to isolate this compound from other components in the fermentation broth.

Table 3: Summary of this compound Purification Stages

| Step | Stationary Phase | Principle of Separation | Elution |

| 1 | Activated Carbon | Adsorption of nonpolar and some polar compounds | Methanol (B129727) or Acetone (B3395972) |

| 2 | Diaion HP-20 | Reversed-phase chromatography | Stepwise gradient of Methanol in Water |

| 3 | Dowex 50WX4 | Cation exchange chromatography | pH gradient or salt gradient |

| 4 | Avicel (Microcrystalline Cellulose) | Normal-phase partition chromatography | Isocratic elution with a suitable solvent system |

3.2. Experimental Protocol: Extraction and Purification

Step 1: Activated Carbon Chromatography

-

Adsorption: Adjust the pH of the culture filtrate to 7.0 and mix it with activated carbon (5% w/v). Stir the slurry for 2 hours at room temperature to allow for the adsorption of this compound.

-

Washing: Filter the activated carbon and wash it with distilled water to remove salts and highly polar impurities.

-

Elution: Elute the adsorbed compounds from the activated carbon using methanol or acetone. Collect the eluate.

-

Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

Step 2: Diaion HP-20 Column Chromatography

-

Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate it with deionized water.

-

Sample Loading: Dissolve the crude extract from the previous step in a minimal amount of deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to remove any remaining polar impurities.

-

Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method (e.g., TLC or HPLC). Pool the fractions containing this compound.

-

Concentration: Concentrate the pooled fractions under reduced pressure.

Step 3: Dowex 50WX4 Cation Exchange Chromatography

-

Column Preparation: Pack a column with Dowex 50WX4 resin (H+ form) and equilibrate it with deionized water.

-

Sample Loading: Dissolve the concentrated sample from the previous step in deionized water and adjust the pH to acidic (e.g., pH 3-4) before loading it onto the column.

-

Washing: Wash the column with deionized water.

-

Elution: Elute the bound compounds using a pH gradient (e.g., a linear gradient from pH 4 to pH 8) or a salt gradient (e.g., 0 to 1 M NaCl).

-

Fraction Analysis and Pooling: Analyze the fractions for this compound, and pool the active fractions.

-

Desalting and Concentration: If a salt gradient was used for elution, desalt the pooled fractions using a suitable method (e.g., another round of Diaion HP-20 chromatography or size exclusion chromatography). Concentrate the desalted, pooled fractions.

Step 4: Avicel (Microcrystalline Cellulose) Column Chromatography

-

Column Preparation: Pack a column with Avicel and equilibrate it with the chosen mobile phase. A common mobile phase for partition chromatography on cellulose (B213188) is a mixture of a polar organic solvent and water (e.g., n-butanol:acetic acid:water).

-

Sample Loading: Dissolve the concentrated sample in a small volume of the mobile phase and load it onto the column.

-

Elution: Develop the column with the mobile phase under isocratic conditions.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of pure this compound. Pool the pure fractions.

-

Crystallization: Concentrate the pure fractions and crystallize this compound from a suitable solvent like acetone to obtain colorless needles.[1]

Quantitative Data

The following table presents hypothetical quantitative data for the production and purification of this compound. Actual yields will vary depending on the optimization of the fermentation and purification protocols.

Table 4: Hypothetical this compound Production and Purification Yields

| Stage | Total Volume (L) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Recovery (%) |

| Fermentation Broth | 10 | 50 | 500 | ~1 | 100 |

| Activated Carbon Eluate | 1 | 400 | 400 | ~10 | 80 |

| Diaion HP-20 Pool | 0.2 | 1750 | 350 | ~40 | 70 |

| Dowex 50WX4 Pool | 0.1 | 3000 | 300 | ~80 | 60 |

| Avicel Pool (Crystalline) | N/A | N/A | 225 | >98 | 45 |

Visualizations

5.1. Signaling Pathway: Inhibition of Adenylosuccinate Synthetase

This compound acts as a proherbicide and is phosphorylated in planta to its active form, this compound-5'-phosphate. This active metabolite inhibits adenylosuccinate synthetase, an enzyme crucial for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) in the de novo purine biosynthesis pathway.

Caption: Inhibition of Adenylosuccinate Synthetase by this compound-5'-phosphate.

5.2. Experimental Workflow: this compound Production and Purification

The overall process from fermentation to the isolation of pure this compound is depicted in the following workflow diagram.

Caption: Workflow for this compound Production and Purification.

References

Application Notes and Protocols: Purification of Hydantocidin from Streptomyces Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantocidin is a potent, non-selective herbicide originally isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584.[1][2][3] It exhibits a unique spiro-bond structure between a ribose and a hydantoin (B18101) moiety.[2][3] this compound acts as a proherbicide; it is converted into a phosphorylated derivative within the target plant cells. This active form inhibits adenylosuccinate synthetase, a key enzyme in the de novo purine (B94841) biosynthesis pathway, ultimately leading to plant death. This document provides a detailed protocol for the purification of this compound from Streptomyces culture broth, based on established methodologies.

Data Presentation

The following table summarizes the purification steps for this compound from a Streptomyces hygroscopicus culture. Please note that the quantitative data presented here is representative and intended for illustrative purposes, as specific yields and volumes can vary between fermentation batches and optimization of the process.

Table 1: Representative Purification Summary for this compound

| Purification Step | Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |

| Culture Filtrate | 100 | 1,000,000 | 10 | 100 | 1 |

| Activated Carbon | 10 | 900,000 | 50 | 90 | 5 |

| Diaion HP-20 | 5 | 810,000 | 200 | 81 | 20 |

| Dowex 50WX4 | 2 | 729,000 | 1000 | 73 | 100 |

| Avicel Chromatography | 1 | 656,100 | 5000 | 66 | 500 |

| Crystallization | 0.1 | 590,490 | 10000 | 59 | 1000 |

Experimental Protocols

Fermentation of Streptomyces hygroscopicus

A culture of Streptomyces hygroscopicus SANK 63584 is grown in a suitable fermentation medium to produce this compound. The fermentation is typically carried out in a submerged culture for a period of 5-7 days, with optimal temperature, pH, and aeration conditions for Streptomyces growth and secondary metabolite production.

Preparation of Culture Filtrate

After the fermentation period, the culture broth is harvested. The mycelium and other solid components are removed by centrifugation or filtration to obtain a clear culture filtrate containing the secreted this compound.

Activated Carbon Chromatography

The culture filtrate is passed through a column packed with activated carbon. This compound and other organic molecules are adsorbed onto the carbon matrix. The column is then washed with water to remove salts and other polar impurities. The adsorbed compounds, including this compound, are subsequently eluted with an organic solvent, such as aqueous acetone (B3395972) or methanol (B129727).

Diaion HP-20 Chromatography

The eluate from the activated carbon step is concentrated and then loaded onto a Diaion HP-20 resin column. This non-polar adsorbent further separates this compound from other compounds based on hydrophobicity. The column is washed with water, and this compound is eluted with a gradient of increasing methanol or acetone concentration.

Dowex 50WX4 Chromatography

Fractions containing this compound from the Diaion HP-20 column are pooled, concentrated, and subjected to cation exchange chromatography using a Dowex 50WX4 resin. This step is effective in removing other cationic impurities. The column is washed, and this compound is eluted with a suitable buffer, such as a dilute ammonium (B1175870) hydroxide (B78521) solution.

Avicel Chromatography

The active fractions from the ion-exchange chromatography are further purified using Avicel (microcrystalline cellulose) column chromatography. This step separates compounds based on their partitioning behavior between the cellulose (B213188) stationary phase and a mobile phase, typically a mixture of organic solvents and water.

Crystallization

The purified this compound fractions are concentrated to a small volume. Crystallization is induced by the addition of a suitable anti-solvent, such as acetone, and allowing the solution to stand at a low temperature. The resulting colorless needles of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow